Sulmazole
Overview
Description
Sulmazole is a cardiotonic drug that belongs to the class of imidazopyridines and sulfoxides. It has the chemical formula C₁₄H₁₃N₃O₂S and a molecular weight of 287.34 g/mol . This compound is known for its ability to improve cardiac index and reduce pulmonary capillary wedge pressure without significantly affecting heart rate or arterial pressure . It functions as an A1 adenosine receptor antagonist and a phosphodiesterase inhibitor .
Preparation Methods
The synthesis of Sulmazole involves several steps, starting from readily available compounds. One of the key intermediates in its synthesis is 2-methoxy-4-(methylsulfanyl)benzoic acid. This intermediate can be prepared using two alternative approaches: starting from 4-methyl-3-nitrobenzenesulfonic acid or 2-methyl-5-nitrophenol . The synthesis involves cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or phosphorus oxychloride (POCl₃). The resulting methylsulfanyl derivatives are then oxidized using m-chloroperbenzoic acid or peracetic acid to yield this compound .
Chemical Reactions Analysis
Sulmazole undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and peracetic acid, and solvents like polyphosphoric acid and phosphorus oxychloride . The major products formed from these reactions include the sulfoxide derivative of this compound and various substituted imidazopyridine derivatives .
Scientific Research Applications
Sulmazole has a wide range of scientific research applications, including:
Mechanism of Action
Sulmazole exerts its effects through multiple mechanisms:
A1 Adenosine Receptor Antagonism: This compound inhibits the A1 adenosine receptor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels and enhanced cardiac contractility.
Phosphodiesterase Inhibition: This compound inhibits phosphodiesterase, an enzyme that breaks down cAMP, thereby increasing cAMP levels and promoting cardiac contractility.
Inhibition of Gi Protein: This compound functionally blocks the inhibitory regulator Gi, which further enhances cAMP levels and cardiac contractility.
Comparison with Similar Compounds
Sulmazole is unique among cardiotonic agents due to its dual mechanism of action as an A1 adenosine receptor antagonist and a phosphodiesterase inhibitor . Similar compounds include:
Enoximone: A phosphodiesterase III inhibitor with positive inotropic and vasodilator effects.
Milrinone: Another phosphodiesterase III inhibitor used to treat heart failure.
Amrinone: A phosphodiesterase III inhibitor with similar cardiotonic effects.
This compound’s ability to inhibit both the A1 adenosine receptor and phosphodiesterase makes it a unique and effective cardiotonic agent .
Properties
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFCOYRWYYXZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040617 | |
Record name | Sulmazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73384-60-8 | |
Record name | 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73384-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulmazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sulmazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulmazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulmazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULMAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK56EH9K44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-[(2-methoxy-4-methylsulfinyl)-phenyl]-1H-imidazo[4,5-b]pyridine (sulmazole) exhibits its positive inotropic effect through a combination of mechanisms:
- Increased Myofilament Ca2+ Sensitivity: this compound enhances the sensitivity of cardiac myofilaments to calcium ions, leading to increased contractility. [, , , ]
- Modulation of Calcium Handling: Research suggests this compound may influence intracellular calcium handling, potentially by affecting calcium release from the sarcoplasmic reticulum (SR) and/or altering calcium binding to troponin C. [, , , , ]
ANone: No, research has ruled out a calcium ionophorous action for this compound. It does not directly transport calcium ions across lipid barriers. []
ANone: this compound reduces the slow inward current (isi) by shifting its reversal potential to more negative values, suggesting an increase in intracellular calcium concentration. It does not enhance isi like beta-adrenoceptor agonists. []
ANone: Yes, research indicates that this compound acts as a competitive antagonist of the inhibitory A1 adenosine receptor. []
ANone: this compound has been shown to inhibit Gi function, potentially by decreasing its activation process through interference with GTP-GDP exchange. []
ANone: The molecular formula of this compound is C15H13N3O2S, and its molecular weight is 299.35 g/mol. []
ANone: Yes, both 1H and 13C NMR studies have been conducted to investigate the protonation sites of this compound and its analogs. [] Additionally, spectrophotometric and electrochemical properties have been studied, and its acid-base constants have been determined (pKa1 = 3.88 ± 0.04 and pKa2 = 11.39 ± 0.06). []
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